4,4-Difluorocyclohexene-1-carboxylic acid
Overview
Description
4,4-Difluorocyclohexene-1-carboxylic acid is an organic compound characterized by the presence of two fluorine atoms attached to a cyclohexene ring and a carboxylic acid functional group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorocyclohexene-1-carboxylic acid typically involves the fluorination of cyclohexene derivatives. One common method includes the reaction of cyclohexene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms. The resulting difluorocyclohexene intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorocyclohexene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorocyclohexene-1,2-dicarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Difluorocyclohexene-1,2-dicarboxylic acid
Reduction: Difluorocyclohexene-1-methanol, difluorocyclohexene-1-aldehyde
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used
Scientific Research Applications
4,4-Difluorocyclohexene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with improved metabolic stability and bioavailability due to the presence of fluorine atoms.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism by which 4,4-Difluorocyclohexene-1-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or activation of biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 4-Fluorocyclohexene-1-carboxylic acid
- 4,4-Difluorocyclohexane-1-carboxylic acid
- 4,4-Difluorocyclohexene-1-methanol
Comparison: 4,4-Difluorocyclohexene-1-carboxylic acid is unique due to the presence of two fluorine atoms on the cyclohexene ring, which significantly alters its chemical reactivity and physical properties compared to its mono-fluorinated or non-fluorinated counterparts. This dual fluorination can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a distinct and valuable compound in various applications.
Properties
IUPAC Name |
4,4-difluorocyclohexene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZIKGCIQPEFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1C(=O)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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